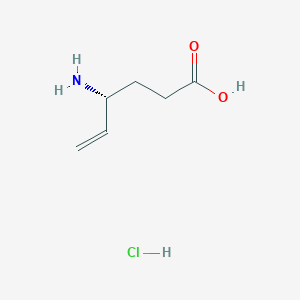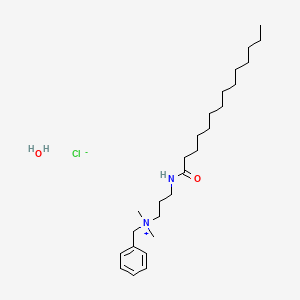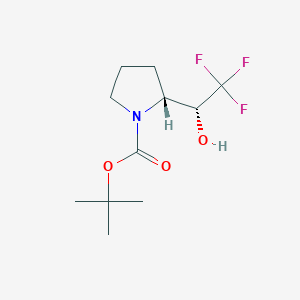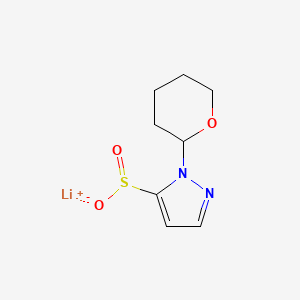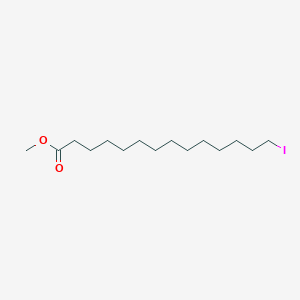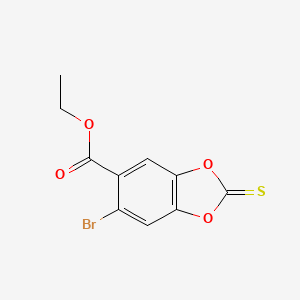
Ethyl 6-bromo-2-thioxo-1,3-benzodioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-2-thioxo-1,3-benzodioxole-5-carboxylate is a complex organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a bromine atom, a thioxo group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-thioxo-1,3-benzodioxole-5-carboxylate typically involves the bromination of a precursor compound followed by esterification. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under radical conditions . The reaction is initiated by a light source, such as a tungsten bulb, which facilitates the formation of the brominated intermediate . This intermediate is then subjected to esterification using ethanol and a suitable acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-thioxo-1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thioxo group can participate in redox reactions, leading to the formation of different oxidation states.
Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination under radical conditions.
Ethanol and Acid Catalyst: Used for esterification reactions.
Hydrochloric Acid or Sodium Hydroxide: Used for hydrolysis of the ester group.
Major Products Formed
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Oxidized or Reduced Forms: Resulting from redox reactions involving the thioxo group.
Carboxylic Acid: Formed through hydrolysis of the ester group.
Scientific Research Applications
Ethyl 6-bromo-2-thioxo-1,3-benzodioxole-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-thioxo-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Ethyl 6-bromo-2-thioxo-1,3-benzodioxole-5-carboxylate can be compared with other similar compounds, such as:
Thiazoles: These compounds also contain a sulfur atom and exhibit diverse biological activities.
Indole Derivatives: Known for their wide range of biological and clinical applications.
Imidazole Derivatives: Possess a similar heterocyclic structure and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7BrO4S |
|---|---|
Molecular Weight |
303.13 g/mol |
IUPAC Name |
ethyl 6-bromo-2-sulfanylidene-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C10H7BrO4S/c1-2-13-9(12)5-3-7-8(4-6(5)11)15-10(16)14-7/h3-4H,2H2,1H3 |
InChI Key |
NBTQPHJIWWXYRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1Br)OC(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate](/img/structure/B12984318.png)
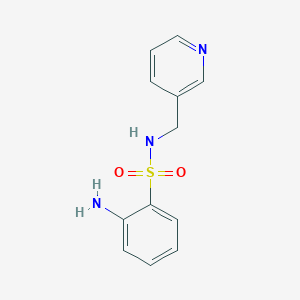

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-[1,8]naphthyridine]-6'-carboxylic acid](/img/structure/B12984335.png)
